Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeation Potential vs. Non‑Chlorinated Analog
The computed partition coefficient (XLogP3) for 2,6‑dichloro‑N,N‑diethyl‑3,5‑dimethoxybenzamide is 3.3 [1], compared with ≈2.1 for the non‑chlorinated close analog N,N‑diethyl‑3,5‑dimethoxybenzamide (CAS 38228‑27‑2) [2]. This difference of ~1.2 log units translates to roughly a 16‑fold higher theoretical partition into 1‑octanol, indicating significantly greater lipophilicity imparted by the 2,6‑dichloro substitution.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | N,N‑diethyl‑3,5‑dimethoxybenzamide; XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 ≈ +1.2 (≈16‑fold higher theoretical partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for target; Kuujia database value for comparator |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood‑brain barrier penetration, making this scaffold a preferred starting point when CNS or intracellular target exposure is required—a property that cannot be achieved with the less lipophilic non‑chlorinated analog.
- [1] PubChem Compound Summary for CID 100650840. XLogP3 = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/100650840 (accessed 2026‑04‑24). View Source
- [2] Kuujia Chemical Database, N,N‑diethyl‑3,5‑dimethoxybenzamide (CAS 38228‑27‑2). XLogP3 = 2.1. https://www.kuujia.com (accessed 2026‑04‑24). View Source
